molecular formula C13H24N2O2 B1393445 tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレート CAS No. 373608-50-5

tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレート

カタログ番号 B1393445
CAS番号: 373608-50-5
分子量: 240.34 g/mol
InChIキー: WDDPLSXJAIFLJZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate, also known by various synonyms such as 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylic acid tert-butyl ester, 1-Boc-4-(piperidin-4-ylmethyl)piperazine, and 1-(tert-Butoxycarbonyl)-4-(piperidin-4-ylmethyl)piperazine, is a chemical compound with the molecular formula C₁₅H₂₉N₃O₂. It exists as a white to pale yellow powder or crystalline substance .


Synthesis Analysis

The synthetic route for tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate with piperidine-4-carboxaldehyde. The tert-butyl group serves as a protecting group for the piperazine nitrogen, ensuring stability during the reaction. The resulting compound is a versatile intermediate in organic synthesis .


Molecular Structure Analysis

The molecular structure of tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate consists of a piperazine ring with a cyclopropylmethyl substituent at one nitrogen and a tert-butyl ester group at the other nitrogen. The cyclopropylmethyl moiety imparts rigidity to the molecule, affecting its conformation and reactivity .


Chemical Reactions Analysis

Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate can participate in various chemical reactions, including amidation, esterification, and nucleophilic substitutions. Its reactivity depends on the functional groups present and the reaction conditions .


Physical And Chemical Properties Analysis

  • Inert Gas Filling : Inert gas (e.g., nitrogen) is used during handling to prevent oxidation or degradation

科学的研究の応用

分子構造解析

tert-ブチル4-(2-tert-ブトキシ-2-オキソエチル)ピペラジン-1-カルボキシレートのような類似化合物の分子構造が報告されている . 標題化合物は、石油エーテル/酢酸エチル混合物から単斜晶系P 21/c空間群に結晶化し、単位セルに4つの分子を含む . これにより、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートも同様の結晶化特性を持つ可能性が示唆される。

有機合成における構成要素

ピペラジンとその誘導体は、アミド、スルホンアミド、マンニッヒ塩基、シッフ塩基、チアゾリジノン、アゼチジノン、イミダゾリノンなど、いくつかの新規有機化合物の合成における有用な構成要素/中間体として役立つ . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートも有機合成における構成要素として使用できることを示している。

生物活性化合物の合成

ピペラジン部分は重要な役割を果たし、様々な生物活性化合物に見られる . 特に、ピペラジノ酢酸モチーフは、高選択的因子Xaトリプシン様プロテアーゼ阻害剤に見られる . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートが、生物活性化合物の合成に潜在的に使用できることを示唆している。

放射性医薬品研究

官能基化ピペラジン誘導体は、放射性医薬品研究において、スピロ化合物の出発物質として適用され、スピロ化合物はフッ素-18の穏やかな導入に使用された . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートが放射性医薬品研究で使用できることを意味している。

PROTAC開発におけるリンカー

tert-ブチル4-(4-(ヒドロキシメチル)フェニル)ピペリジン-1-カルボキシレートのような類似化合物は、標的タンパク質分解のためのPROTAC開発において、半柔軟性リンカーとして使用されてきた . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートもPROTAC開発におけるリンカーとして使用できることを示唆している。

インダゾールDNAジャイレース阻害剤の合成

インダゾールDNAジャイレース阻害剤の合成など、モノ置換ピペラジンが調製されてきた . これは、tert-ブチル4-(シクロプロピルメチル)ピペラジン-1-カルボキシレートが、DNAジャイレース阻害剤の合成に潜在的に使用できることを示している。

作用機序

The specific mechanism of action for this compound would depend on its intended use. As an intermediate in drug synthesis, it may serve as a building block for pharmaceutical agents targeting specific receptors or enzymes. Further studies are needed to elucidate its precise biological activity .

Safety and Hazards

  • Storage Conditions : Optimize storage conditions to maintain stability (refer to the manufacturer’s guidelines)

特性

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-6-14(7-9-15)10-11-4-5-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDPLSXJAIFLJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675459
Record name tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

373608-50-5
Record name tert-Butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Tertbutoxycarbonylpiperazine (6a) (1.86 g, 10 mmol) was dissolved in dichloromethane (20 mL), and anhydrous potassium carbonate (829 mg, 6 mmol) was added. The dichloromethane solution of chloromethyl cyclopropane (7a) (1.1 mL, 12 mmol) was added dropwise, and reacted overnight at room temperature, after that, the reaction mixture was washed with water. The water layer was extracted with dichloromethane for twice, the organic phases were combined, washed successively with 50 mL saturated sodium bicarbonate solution and saturated sodium chloride solution for three times, dried with anhydrous sodium sulfate. Column chromatography (petroleum ether:ethyl acetate 2:1) was performed to isolate white solid powder 1-tertbutoxycarbonyl-4-(cyclopropylmethyl)piperazine (7b), 2.01 g white solid (yield 79.0%). ESI-MS m/z calculated for: 240.18. found: 241.05 [M+H]+.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-tert-butyloxycarbonylpiperazine (2.24 g, 12.0 mmol) in THF (10 ml) were added water (0.15 ml), acetic acid (3.60 ml), formylcyclopropane (1.35 ml, 18.1 mmol), and sodium cyanoborohydride (18 ml of a 1M solution in THF, 18 mmol). The mixture was stirred at 20° C. for 14 hours. The mixture is concentrated under reduced pressure, and the residue is mixed with water (80 ml) and 1 N aqueous hydrochloric acid (40 ml). After washing with ethyl acetate (20 ml) the aqueous phase is made basic by addition of potassium carbonate (approx. 20 g) and extracted with ethyl acetate (4×30 ml). The combined extracts were dried with magnesium sulphate and concentrated under reduced pressure, to yield 2.3 g (80%) of the title compound as a colourless oil.
Quantity
2.24 g
Type
reactant
Reaction Step One
Name
Quantity
0.15 mL
Type
reactant
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
solvent
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

Tert-butyl piperazine-1-carboxylate 7a (6.14 g, 33 mmol), bromomethyl-cyclopropane (4.05 g, 30 mmol) and triethylamine (6.06 g, 60 mmol) were dissolved in 70 mL of dichloromethane. The reaction solution was stirred for 12 hours. The resulting solution was added with 50 mL of aqeuous saturated sodium bicarbonate solution and extracted with dichloromethane (50 mL×3). The combined organic phase was washed with saturated sodium chloride solution (50 mL), dried over anhydrous magnesium sulfate. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate 31a (4.50 g, yield: 62.5%) as a yellow oil.
Quantity
6.14 g
Type
reactant
Reaction Step One
Quantity
4.05 g
Type
reactant
Reaction Step One
Quantity
6.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。